3-(2-Methoxyphenyl)-1H-pyrazole
Overview
Description
3-(2-Methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the 3-position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
It’s worth noting that many pyrazole derivatives are known to interact with various receptors and enzymes in the body, leading to a wide range of biological effects .
Biochemical Pathways
The biochemical pathways affected by these compounds are currently unknown. Pyrazole derivatives are known to be involved in a variety of biochemical processes, but the specific pathways affected by these particular compounds require further investigation .
Pharmacokinetics
Many pyrazole derivatives are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The impact of these properties on the bioavailability of 3-(2-Methoxyphenyl)-1H-pyrazole and 5-(2-methoxyphenyl)-1H-pyrazole is currently unknown.
Biochemical Analysis
Biochemical Properties
3-(2-Methoxyphenyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase CDK9, influencing gene expression by inhibiting in vitro transcription in an ATP-competitive and dose-dependent manner . Additionally, this compound may interact with other biomolecules, affecting their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by enhancing the pausing of RNA polymerase II on genes . This compound also affects the expression of short-lived mRNAs, which are crucial regulators of proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits CDK9 by competing with ATP, leading to a reduction in gene expression . This inhibition results in the selective reduction of short-lived mRNAs and the induction of apoptosis in cancer cells. The compound’s ability to modulate gene expression and enzyme activity highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation over time can lead to a decrease in its efficacy, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes various biochemical reactions, including glucuronidation, sulfonation, and methylation . These reactions are catalyzed by specific enzymes, such as uridine diphosphate-glucuronosyltransferase. The compound’s metabolism affects its bioavailability and efficacy, making it essential to study these pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or aminated pyrazole derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-1H-pyrazole
- 3-(2-Chlorophenyl)-1H-pyrazole
- 3-(2-Nitrophenyl)-1H-pyrazole
Uniqueness
3-(2-Methoxyphenyl)-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGJCMICASHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371583 | |
Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59843-63-9 | |
Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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